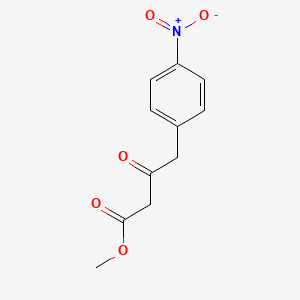
Methyl 4-(4-nitrophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Nitrophenyl)-3-oxobutanoic acid and methanol.
Scientific Research Applications
Methyl 4-(4-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitrophenyl)-3-oxobutanoate depends on its chemical structure and the specific reactions it undergoes. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-aminophenyl)-3-oxobutanoate: This compound is similar in structure but contains an amino group instead of a nitro group.
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitrophenyl group and a butanoate ester, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 4-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3 |
InChI Key |
RJWOENCNDBYJFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















